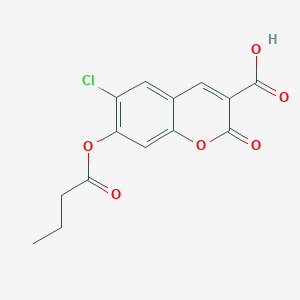
7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H11ClO6. It is a derivative of chromene, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a butanoyloxy group at the 7th position, a chlorine atom at the 6th position, and a carboxylic acid group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid typically involves the esterification of 6-chloro-2-oxochromene-3-carboxylic acid with butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 6-chloro-2-oxochromene-3-carboxylic acid and butanoic acid.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: 6-chloro-2-oxochromene-3-carboxylic acid and butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-oxochromene-3-carboxylic acid: Lacks the butanoyloxy group.
7-Hydroxy-6-chloro-2-oxochromene-3-carboxylic acid: Contains a hydroxy group instead of a butanoyloxy group.
7-Acetoxy-6-chloro-2-oxochromene-3-carboxylic acid: Contains an acetoxy group instead of a butanoyloxy group.
Uniqueness
The presence of the butanoyloxy group at the 7th position imparts unique chemical and biological properties to 7-Butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid, distinguishing it from other similar compounds. This modification can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C14H11ClO6 |
|---|---|
Molecular Weight |
310.68 g/mol |
IUPAC Name |
7-butanoyloxy-6-chloro-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C14H11ClO6/c1-2-3-12(16)20-11-6-10-7(5-9(11)15)4-8(13(17)18)14(19)21-10/h4-6H,2-3H2,1H3,(H,17,18) |
InChI Key |
IPEFIQPWJFFNKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


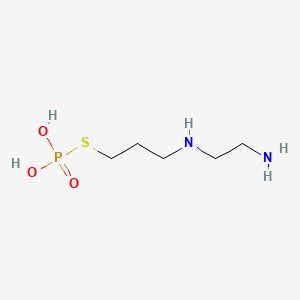
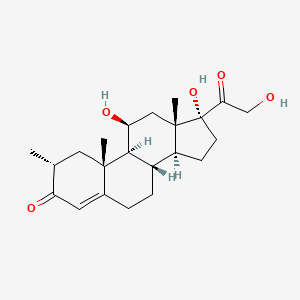
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
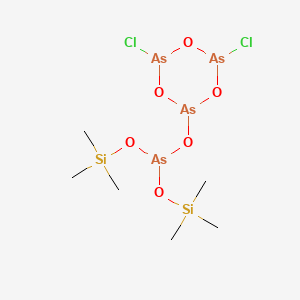

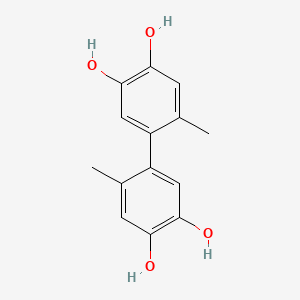
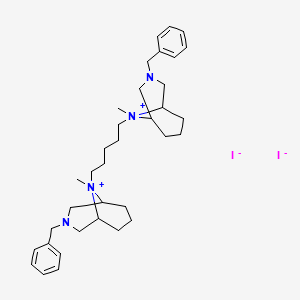

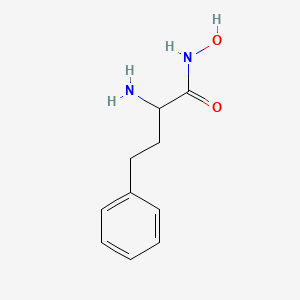
![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
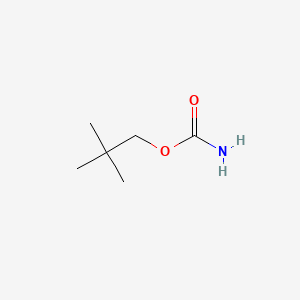
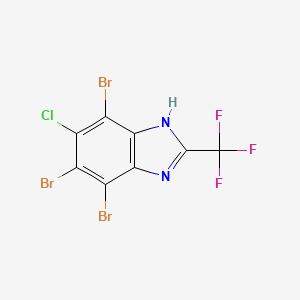
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)
